Hdac6-IN-22
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Overview
Description
Hdac6-IN-22 is a selective inhibitor of histone deacetylase 6 (HDAC6), an enzyme predominantly found in the cytoplasm. HDAC6 plays a crucial role in deacetylating non-histone proteins, including α-tubulin, the HSP90 chaperone, and cortactin. Inhibition of HDAC6 has shown promise in treating various diseases, including cancer, neurodegenerative diseases, heart failure, pain, fibrosis, and inflammatory diseases .
Preparation Methods
The synthesis of Hdac6-IN-22 involves several steps, including the preparation of key intermediates and their subsequent coupling under specific reaction conditions. The synthetic routes typically involve the use of quinoline or indole cap groups, which have demonstrated higher potency and selectivity towards HDAC6 over HDAC1 . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
Hdac6-IN-22 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Hdac6-IN-22 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of HDAC6 in various chemical processes.
Biology: Helps in understanding the biological functions of HDAC6 and its role in cellular processes.
Mechanism of Action
Hdac6-IN-22 exerts its effects by selectively inhibiting HDAC6, which leads to the accumulation of acetylated proteins such as α-tubulin. This inhibition disrupts various cellular processes, including cell proliferation, migration, and apoptosis. The molecular targets and pathways involved include the deacetylation of non-histone proteins and the regulation of gene expression .
Comparison with Similar Compounds
Hdac6-IN-22 is unique due to its high selectivity and potency towards HDAC6. Similar compounds include:
Mercaptoacetamides: Another class of HDAC6 inhibitors with different chemical structures.
Fluoroalkyl-oxadiazoles: These compounds also show high selectivity towards HDAC6 and have low potential for toxicities.
This compound stands out due to its specific chemical structure and its ability to induce a dose-dependent increase in acetylated tubulin in vitro .
Properties
Molecular Formula |
C24H24N4O2 |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
2-[(1S)-1-(benzylamino)-2-phenylethyl]-N-hydroxy-1-methylbenzimidazole-5-carboxamide |
InChI |
InChI=1S/C24H24N4O2/c1-28-22-13-12-19(24(29)27-30)15-20(22)26-23(28)21(14-17-8-4-2-5-9-17)25-16-18-10-6-3-7-11-18/h2-13,15,21,25,30H,14,16H2,1H3,(H,27,29)/t21-/m0/s1 |
InChI Key |
SOUVSAISQJMEHD-NRFANRHFSA-N |
Isomeric SMILES |
CN1C2=C(C=C(C=C2)C(=O)NO)N=C1[C@H](CC3=CC=CC=C3)NCC4=CC=CC=C4 |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)NO)N=C1C(CC3=CC=CC=C3)NCC4=CC=CC=C4 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.